Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a tert-butyl ester group and a hydroxyphenyl substituent, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction using a hydroxyphenyl halide and the diazepane intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The diazepane ring can undergo reduction to form corresponding amines.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Tert-butyl 4-(4-hydroxyphenyl)-1,4-diazepane-1-carboxylate: Similar structure but with a different position of the hydroxy group.
Tert-butyl 4-(3-methoxyphenyl)-1,4-diazepane-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness:
Hydroxy Group Position: The position of the hydroxy group on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
Functional Groups:
This detailed article covers the essential aspects of tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate, including its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-9-5-8-17(10-11-18)13-6-4-7-14(19)12-13/h4,6-7,12,19H,5,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERCJJDCUXJSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594693 |
Source
|
Record name | tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-68-9 |
Source
|
Record name | tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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